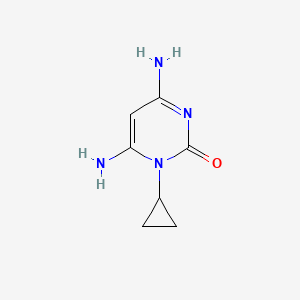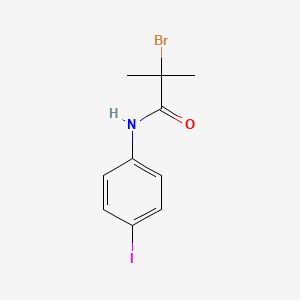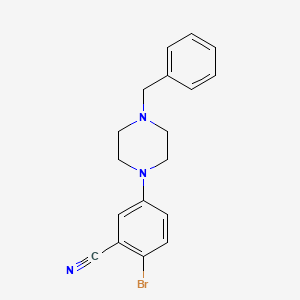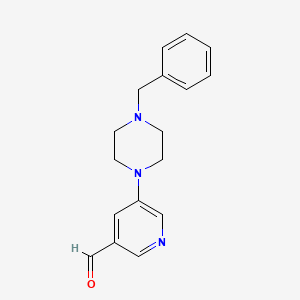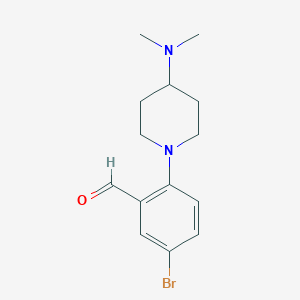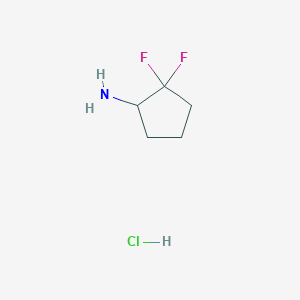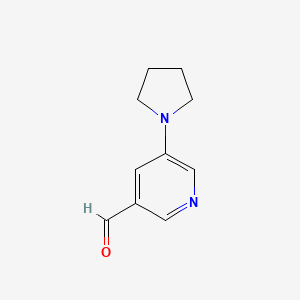
2-溴-N-(3-氯-2-甲基苯基)-2-甲基丙酰胺
描述
“2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide” is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide” consists of a bromine atom, a chlorine atom, a nitrogen atom, an oxygen atom, and a methyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide” include a molecular weight of 276.56 and a molecular formula of C10H11BrClNO .科学研究应用
合成与化学应用
- 溴化合物的合成,例如 2-氟-4-溴联苯,对于制造各种药物和化学品至关重要。这些合成通常涉及交叉偶联反应,对于制造抗炎和镇痛材料至关重要。正在开发这些合成的实用中试规模方法,突出了溴化中间体在化学生产中的重要性 (邱等人,2009 年)。
环境影响和毒性
- 溴化化合物,包括 2,4,6-三溴苯酚及其衍生物,由于它们作为溴化阻燃剂中的污染物以及在燃烧过程中形成而具有重要意义。这些化合物表现出与氯化类似物相似的毒性作用,例如肝脏、皮肤和胃肠道毒性。这些物质的环境和健康影响,包括它们的生物积累和作为内分泌干扰物的潜力,是持续研究的主题,表明需要进一步研究以充分了解它们的影响 (Mennear 和 Lee,1994 年)。
属性
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7-8(13)5-4-6-9(7)14-10(15)11(2,3)12/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBYQVMIDWPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-2-methylphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)
